1-[(3,4-Dimethylphenyl)sulfonyl]-4-(thien-2-ylcarbonyl)piperazine
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Overview
Description
1-(3,4-DIMETHYLBENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a dimethylbenzenesulfonyl group and a thiophene-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLBENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One possible route includes:
Formation of the piperazine core: Starting with piperazine, the compound can be functionalized at the nitrogen atoms.
Introduction of the dimethylbenzenesulfonyl group: This can be achieved through sulfonylation reactions using reagents like 3,4-dimethylbenzenesulfonyl chloride.
Attachment of the thiophene-2-carbonyl group: This step may involve acylation reactions using thiophene-2-carbonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLBENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonyl and carbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Possible applications in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLBENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
1-(BENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE: Lacks the dimethyl groups on the benzene ring.
1-(3,4-DIMETHYLBENZENESULFONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE: Contains a furan ring instead of a thiophene ring.
Uniqueness
1-(3,4-DIMETHYLBENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to the presence of both the dimethylbenzenesulfonyl and thiophene-2-carbonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H20N2O3S2 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-5-6-15(12-14(13)2)24(21,22)19-9-7-18(8-10-19)17(20)16-4-3-11-23-16/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
GFLLKPJXRSRDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3)C |
solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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